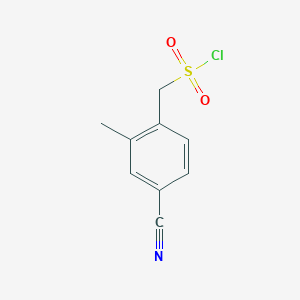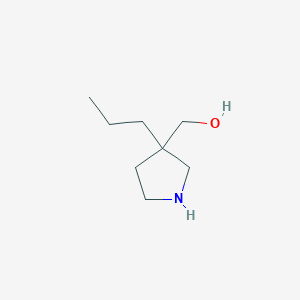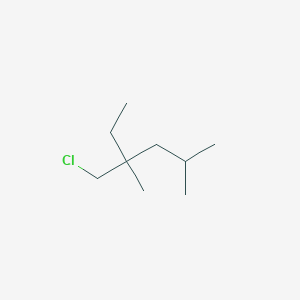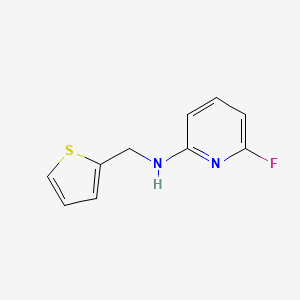
1,1-Diethyl-3-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-hydroxyurea is an organic compound with the molecular formula C5H12N2O2 It is a derivative of hydroxyurea, characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydroxyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethyl-3-hydroxyurea can be synthesized through several methods. One common approach involves the reaction of diethylamine with isocyanic acid, followed by hydrolysis to yield the desired product. Another method includes the reaction of diethylamine with phosgene to form diethylcarbamoyl chloride, which is then treated with hydroxylamine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1,1-Diethyl-3-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an antineoplastic agent and in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1,1-diethyl-3-hydroxyurea involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound effectively halts the cell cycle at the G1/S phase, preventing the conversion of ribonucleotides to deoxyribonucleotides. This action makes it a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Hydroxyurea: The parent compound, used as an antineoplastic agent.
N-substituted ureas: Compounds with similar structures but different substituents on the nitrogen atom.
Thioureas: Compounds where the oxygen atom is replaced with sulfur
Uniqueness: 1,1-Diethyl-3-hydroxyurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1,1-diethyl-3-hydroxyurea |
InChI |
InChI=1S/C5H12N2O2/c1-3-7(4-2)5(8)6-9/h9H,3-4H2,1-2H3,(H,6,8) |
Clé InChI |
XJXVPXAMDUHNQE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
amine](/img/structure/B13235100.png)


![3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13235113.png)


![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
